Cas no 2248282-03-1 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(dimethylamino)pyridine-3-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(dimethylamino)pyridine-3-carboxylate is a heterocyclic compound featuring both isoindole and pyridine moieties. Its structure combines a 1,3-dioxoisoindoline core with a 6-(dimethylamino)pyridine-3-carboxylate ester, offering unique reactivity and functional versatility. The electron-rich dimethylamino group enhances nucleophilicity, while the ester linkage provides a reactive site for further derivatization. This compound is particularly useful in organic synthesis, serving as an intermediate for pharmaceuticals, agrochemicals, or materials science applications. Its stability under mild conditions and compatibility with diverse reaction environments make it a valuable building block for constructing complex molecular architectures. The presence of multiple functional groups allows for selective modifications, enabling tailored applications in medicinal chemistry or catalysis.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(dimethylamino)pyridine-3-carboxylate structure
2248282-03-1 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(dimethylamino)pyridine-3-carboxylate
CAS No:2248282-03-1
MF:C16H13N3O4
MW:311.292123556137
CID:6335843
PubChem ID:165728652
Update Time:2025-10-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(dimethylamino)pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-6515241
    • 2248282-03-1
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(dimethylamino)pyridine-3-carboxylate
    • Inchi: 1S/C16H13N3O4/c1-18(2)13-8-7-10(9-17-13)16(22)23-19-14(20)11-5-3-4-6-12(11)15(19)21/h3-9H,1-2H3
    • InChI Key: ITNRRUJJHIHNEM-UHFFFAOYSA-N
    • SMILES: O(C(C1=CN=C(C=C1)N(C)C)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 311.09060590g/mol
  • Monoisotopic Mass: 311.09060590g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 484
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 79.8Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(dimethylamino)pyridine-3-carboxylate Pricemore >>

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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(dimethylamino)pyridine-3-carboxylate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(dimethylamino)pyridine-3-carboxylate

Compound CAS No 2248282-03-1: 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(dimethylamino)pyridine-3-carboxylate

The compound with CAS number 2248282-03-1, known as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(dimethylamino)pyridine-3-carboxylate, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its unique structural features and its potential applications in drug development and advanced materials synthesis. Recent studies have highlighted its role in modulating cellular signaling pathways, making it a promising candidate for therapeutic interventions.

The 1,3-dioxo moiety in the molecule contributes to its stability and reactivity, while the isoindol ring system provides a rigid framework that enhances its bioavailability. The presence of the 6-(dimethylamino)pyridine group introduces electronic versatility, enabling the compound to interact with a wide range of biological targets. This combination of structural elements has been leveraged in recent research to explore its potential as a kinase inhibitor and a modulator of ion channels.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a multi-step process involving palladium-catalyzed coupling reactions and selective oxidation techniques. These methods have significantly improved the yield and purity of the compound, facilitating its use in preclinical studies. The ability to synthesize this compound in large quantities has also opened new avenues for exploring its applications in materials science, particularly in the development of advanced polymers and optoelectronic devices.

In terms of biological activity, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(dimethylamino)pyridine-3-carboxylate has demonstrated potent inhibitory effects on several key enzymes involved in inflammatory pathways. For instance, studies have shown that it can effectively inhibit cyclooxygenase (COX) enzymes, which are central to inflammation and pain signaling. This makes it a strong candidate for the development of anti-inflammatory drugs with reduced side effects compared to existing therapies.

Beyond its pharmacological applications, this compound has also been explored for its potential in nanotechnology. Its ability to self-assemble into ordered nanostructures under specific conditions has led to investigations into its use as a building block for creating advanced materials with tailored properties. Researchers are particularly interested in its potential for creating stimuli-responsive materials that can adapt to environmental changes, such as temperature or pH variations.

The long-term stability and bioavailability of this compound have been extensively studied, with recent findings indicating that it maintains high stability under physiological conditions. This attribute is crucial for its potential use as an orally administered drug. Additionally, its ability to cross cellular membranes efficiently suggests that it could be effective in targeting intracellular pathogens or disease-causing agents.

In conclusion, compound CAS No 2248282-03-1, or 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(dimethylamino)pyridine-3-carboxylate, represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique chemical structure, combined with advancements in synthetic methods and biological insights, positions it as a key player in future innovations within medicinal chemistry and materials science.

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